4-Bromo-2,2-diphenylbutyric chloride

説明

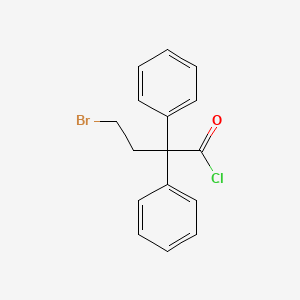

4-Bromo-2,2-diphenylbutyric chloride (CAS: 50650-44-7) is an acyl chloride derivative synthesized from 4-bromo-2,2-diphenylbutyric acid (CAS: 37742-98-6) via reaction with thionyl chloride (SOCl₂) in dichloromethane under reflux . This compound is a pale yellow oil and serves as a critical intermediate in pharmaceutical synthesis, particularly for μ-opioid receptor agonists like Loperamide . Its molecular formula is C₁₆H₁₄BrClO, with a molecular weight of 343.64 g/mol.

Key Properties (from acid precursor ):

- Melting point (acid): 131°C (decomposes)

- Boiling point (acid): ~365.8°C (predicted)

- Solubility: Chloroform, methanol (acid precursor)

- LogP: 4.10 (acid precursor, indicating moderate lipophilicity)

特性

分子式 |

C16H14BrClO |

|---|---|

分子量 |

337.64 g/mol |

IUPAC名 |

4-bromo-2,2-diphenylbutanoyl chloride |

InChI |

InChI=1S/C16H14BrClO/c17-12-11-16(15(18)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChIキー |

GJVLGFXSSHQNGT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(CCBr)(C2=CC=CC=C2)C(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

4-Bromo-4,4-difluorobutyric Acid

4-Chloro-4’-fluoro-butyrophenone

4-Bromo-2,2-Diphenyl Methane

- Structure : Brominated diphenylmethane.

- Applications : Organic bromo compound used in catalysis and material science .

- Key Differences :

Comparative Data Table

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Application | Reactivity Profile |

|---|---|---|---|---|---|---|

| This compound | 50650-44-7 | C₁₆H₁₄BrClO | 343.64 | Acyl chloride | Pharmaceutical intermediate | Nucleophilic substitution |

| 2C-B | 66142-81-2 | C₁₁H₁₆BrNO₂ | 274.16 | Phenethylamine | Psychoactive drug | Metabolic oxidation |

| 4-Bromo-4,4-difluorobutyric acid | 147345-36-6 | C₄H₅BrF₂O₂ | 202.98 | Carboxylic acid | Fluorinated intermediates | Acid-catalyzed reactions |

| 4-Chloro-4’-fluoro-butyrophenone | 3874-54-2 | C₁₀H₉ClF₃O | 222.63 | Ketone | Antipsychotic synthesis | Ketone-specific reactions |

| 4-Bromo-2,2-Diphenyl Methane | N/A | C₁₃H₁₁Br | 247.13 | Hydrocarbon | Catalysis | Limited electrophilicity |

Analytical Methods

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-bromo-2,2-diphenylbutyric chloride?

- Methodology : Use nucleophilic substitution with diphenylacetic acid derivatives and brominating agents (e.g., PBr₃ or HBr in acetic acid). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) (>97% purity thresholds are typical for research-grade materials) .

- Key Parameters : Temperature control (0–5°C for bromination steps) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the acid chloride moiety .

Q. How can I characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for diphenyl groups, bromine-induced deshielding at δ 4.5–5.0 ppm for the -CHBr- moiety) .

- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch of acid chloride) and 550–600 cm⁻¹ (C-Br stretch) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~375 for C₁₆H₁₂BrClO) .

Q. What purification strategies are effective for isolating this compound?

- Methods : Recrystallization in dry dichloromethane/hexane mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients (10–30% polarity). Ensure anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How does steric hindrance from the diphenyl groups influence the reactivity of this compound in coupling reactions?

- Mechanistic Insight : The bulky diphenyl groups reduce nucleophilic attack at the α-carbon, favoring reactions at the acid chloride site (e.g., amidation with primary amines). Computational studies (DFT) can model steric effects on transition states .

- Experimental Validation : Compare reaction yields with less hindered analogs (e.g., 4-bromo-2-methylbutyric chloride) under identical conditions .

Q. What strategies resolve contradictory data in kinetic studies of hydrolysis rates for this compound?

- Troubleshooting :

- pH Control : Hydrolysis accelerates under basic conditions (pH > 10). Use buffered solutions (pH 4–7) for stability assessments .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the acid chloride, while protic solvents (e.g., MeOH) promote hydrolysis. Validate kinetics via UV-Vis monitoring of chloride release .

Q. How can computational modeling predict the regioselectivity of this compound in Suzuki-Miyaura couplings?

- Approach : Use density functional theory (DFT) to calculate activation energies for cross-coupling at bromine vs. acid chloride sites. Pair with experimental screening of Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) to validate predictions .

Q. What are the safety protocols for handling this compound in large-scale syntheses?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。